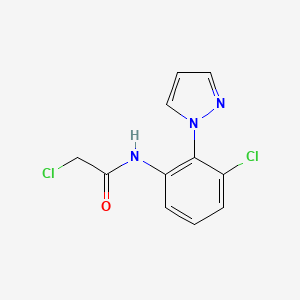
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid, also known as DFPHP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DFPHP is a derivative of the amino acid cysteine and has been found to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid is not fully understood, but studies have suggested that it acts by scavenging free radicals and reducing oxidative stress. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation and cell proliferation.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various diseases. This compound has also been found to have antibacterial and antifungal properties, which could make it useful in the development of new antibiotics. Additionally, this compound has been found to have a protective effect on liver and kidney function.
实验室实验的优点和局限性
One advantage of using 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid in lab experiments is its high purity and stability. This compound has also been found to be relatively non-toxic, making it safe for use in cell culture and animal studies. However, one limitation of using this compound is its relatively high cost compared to other compounds with similar properties.
未来方向
There are several future directions for research on 2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid. One potential direction is the development of this compound-based therapeutics for the treatment of various diseases. Another potential direction is the exploration of this compound's antibacterial and antifungal properties for the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成方法
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid can be synthesized through a multistep process starting with the reaction of 3,4-difluorobenzene with thiolactic acid to form 3,4-difluorophenylthioacetic acid. This intermediate compound is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with cysteine in the presence of a base to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yields of the compound.
科学研究应用
2-(3,4-Difluorophenyl)sulfanyl-3-hydroxypropanoic acid has been found to exhibit various biochemical and physiological effects, making it a promising compound for scientific research. One of the most notable applications of this compound is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has antioxidant and anti-inflammatory properties, which could make it useful in the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has also been found to have antibacterial and antifungal properties, which could make it useful in the development of new antibiotics.
属性
IUPAC Name |
2-(3,4-difluorophenyl)sulfanyl-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3S/c10-6-2-1-5(3-7(6)11)15-8(4-12)9(13)14/h1-3,8,12H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKLFBONSURMOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC(CO)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[cyclopropyl-[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B7575062.png)

![N-[(1-ethyl-4-fluorobenzimidazol-2-yl)methyl]aniline](/img/structure/B7575080.png)

![2-[[2-[1-(4-Bromophenyl)ethylamino]-2-oxoethyl]-propan-2-ylamino]acetic acid](/img/structure/B7575097.png)
![1-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazol-3-amine](/img/structure/B7575114.png)
![N-methyl-4-(methylamino)-N-[2-(methylamino)-2-oxoethyl]butanamide](/img/structure/B7575122.png)

![2-chloro-N-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7575144.png)
![(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7575147.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7575151.png)
![1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7575159.png)
![2-chloro-N-[1-(2,4-dichlorophenyl)ethyl]-N-methylacetamide](/img/structure/B7575167.png)